Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate
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Overview
Description
Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is an organic compound with the molecular formula C17H24N2O4 It belongs to the class of piperazine derivatives and is characterized by the presence of an ethoxybenzyl group attached to a piperazine ring, which is further esterified with acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the piperazine derivative with acetic anhydride or ethyl acetate in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzyl group, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
- Ethyl [1-(2-methoxybenzyl)-3-oxopiperazin-2-yl]acetate
- Ethyl [1-(2-chlorobenzyl)-3-oxopiperazin-2-yl]acetate
- Ethyl [1-(2-fluorobenzyl)-3-oxopiperazin-2-yl]acetate
Comparison: Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-22-15-8-6-5-7-13(15)12-19-10-9-18-17(21)14(19)11-16(20)23-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKKIZHUHSCXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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